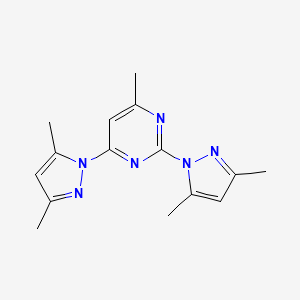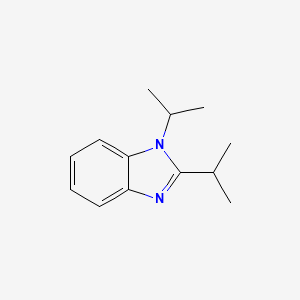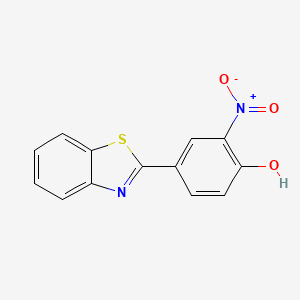
3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)acrylamide, also known as MDMA, is a psychoactive drug that has been widely used for recreational purposes. However, the compound has also been studied for its potential therapeutic applications due to its unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)acrylamide is not fully understood. However, it is believed to act primarily on the serotonin system in the brain. The compound is a serotonin releaser and reuptake inhibitor, which means that it increases the levels of serotonin in the brain and prevents its reuptake, leading to increased serotonin activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)acrylamide are complex and varied. The compound has been shown to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to increased mood, energy, and motivation. Additionally, it has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and appetite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)acrylamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied, and there is a large body of literature on its effects and potential therapeutic applications. Additionally, it is relatively easy to synthesize and has a long shelf life. However, one limitation is that it is a controlled substance, which can make it difficult to obtain and use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)acrylamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of PTSD and SAD. Additionally, there is a need for more research into the long-term effects of the compound, particularly on the brain and other organs. Finally, there is a need for more research into the potential risks and benefits of using 3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)acrylamide in combination with other drugs or therapies.
Métodos De Síntesis
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)acrylamide involves the reaction of safrole with hydrobromic acid to form 3,4-methylenedioxyphenyl-2-propanone. This intermediate is then reduced to the corresponding alcohol using sodium borohydride. The alcohol is then reacted with N-benzyl-N-methylamine to form 3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)acrylamide.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)acrylamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have antidepressant, anxiolytic, and anti-inflammatory effects. Additionally, it has been studied for its potential use in the treatment of post-traumatic stress disorder (PTSD) and social anxiety disorder (SAD).
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13-4-2-3-5-15(13)11-19-18(20)9-7-14-6-8-16-17(10-14)22-12-21-16/h2-10H,11-12H2,1H3,(H,19,20)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSLAQWZHLCDOM-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-benzylacetamide](/img/structure/B5694989.png)
![4-nitro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5695001.png)

![4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5695018.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-3-furamide](/img/structure/B5695019.png)
![5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5695027.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5695043.png)



![2-hydroxy-N'-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5695074.png)
![N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)thiourea](/img/structure/B5695082.png)
![ethyl 4-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5695089.png)